N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide
Description
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methylthiophen-2-yl group at the 5-position and a nicotinamide moiety at the 2-position. The oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, which enhances metabolic stability and confers rigidity to the structure. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazole derivatives in antimicrobial, antifungal, and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-5-10(20-7-8)12-16-17-13(19-12)15-11(18)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEPIJGUPQNWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and enzyme inhibition.
Chemical Structure
The compound consists of a nicotinamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methylthiophen group. This structural arrangement is believed to enhance its pharmacological properties.
Anticancer Activity
Studies have indicated that compounds containing the oxadiazole ring exhibit notable anticancer properties. Specifically, this compound has shown the ability to inhibit pathways involved in tumor growth and proliferation.
Key findings include:
- Inhibition of STAT3 Pathway : Similar compounds have demonstrated the ability to inhibit the STAT3 signaling pathway, which plays a crucial role in cancer progression and immune evasion .
- Cell Line Studies : Research on various cancer cell lines has revealed that these compounds can induce apoptosis and inhibit cell proliferation .
Antioxidant Properties
The compound may also possess antioxidant capabilities, protecting cells from oxidative stress. The antioxidant activity has been assessed through various assays, indicating significant free radical scavenging potential .
Enzyme Inhibition
Research has shown that oxadiazole derivatives can act as enzyme inhibitors. For instance:
- Cholinesterase Inhibition : Some studies have reported that oxadiazole derivatives exhibit inhibitory effects on cholinesterases, which are crucial for neurotransmitter regulation .
- Glucosidase Inhibition : The compound has demonstrated effectiveness in inhibiting glucosidase enzymes, which are important targets in diabetes management .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related oxadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyloxazole | Structure | Anticancer activity via STAT3 inhibition |
| N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-y]-indole | Structure | Antimicrobial properties |
| N-[5-(benzothiazolyl)-1,3,4-thiadiazol]-indole | Structure | Inhibitory effects on cancer cell proliferation |
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Anticancer Efficacy : A study evaluated the compound's effect on pancreatic cancer cell lines (PANC-1). Results indicated significant apoptosis induction and reduced cell viability compared to control groups .
- Antioxidant Activity Assessment : The antioxidant capacity was measured using the CUPRAC assay. The compound exhibited strong scavenging activity against free radicals .
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited glucosidase activity, suggesting potential applications in managing diabetes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
Table 2: Physicochemical Properties (Hypothetical)
| Compound Name | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.8 | 2 | 6 | 95 |
| LMM5 | 3.5 | 1 | 8 | 120 |
| LMM11 | 3.2 | 1 | 7 | 110 |
| 2a | 3.0 | 2 | 7 | 105 |
| NTD1 | 2.5 | 2 | 6 | 90 |
Key Research Findings
- Substituent Effects : Bulky groups (e.g., LMM5’s 4-methoxyphenyl) reduce antifungal activity, while smaller heteroaromatics (e.g., LMM11’s furan) enhance it .
- Core Heteroatoms : Oxadiazole derivatives generally exhibit stronger target binding than thiadiazoles due to oxygen’s electronegativity .
- Nicotinamide Advantage : The nicotinamide moiety in the target compound may improve solubility and hydrogen-bonding interactions compared to benzamide or thioacetamide linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
